molecular formula C29H30N4O5 B2629363 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate CAS No. 2034586-39-3

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate

Cat. No. B2629363
CAS RN: 2034586-39-3
M. Wt: 514.582
InChI Key: YCCVFRSRIDIGQD-UHFFFAOYSA-N
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Description

“4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), can give 2-aryl benzimidazoles in high yield . Microwave-assisted synthesis can also be used .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives can be quite complex and depend on the specific substituents present in the molecule. For example, IR spectroscopy of similar compounds has shown peaks corresponding to NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis :

    • A study by Richter et al. (2023) investigated the crystal and molecular structures of a related compound, providing insights into its synthesis and potential applications.
  • Chemical Synthesis and Reactivity :

    • Ukrainets et al. (2019) conducted a study on the synthesis and structural regularities of similar compounds, which can be crucial for understanding their reactivity and potential applications in various fields.
  • Pharmacokinetics and Tissue Distribution :

    • Research by Kim et al. (2008) focused on a novel inhibitor related to the compound of interest, examining its pharmacokinetics and tissue distribution, which is vital for assessing its potential as a therapeutic agent.
  • Corrosion Inhibition Properties :

    • A study by Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole derivatives, demonstrating their potential application in protecting materials from corrosion.
  • Photoreactions and Photooxidation Studies :

    • Mahran et al. (1983) investigated the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, providing insights into the photoreactions of similar compounds (Mahran et al., 1983).
  • Anticancer Properties :

    • The study by Khanam et al. (2018) revealed that N-benzhydrylpiperazine and 1,3,4-oxadiazoles, compounds structurally similar to the one , exhibit significant anticancer properties.
  • Synthesis and Anticancer Screening :

    • Rashid et al. (2012) synthesized new derivatives of benzimidazoles and screened them for anticancer activity, highlighting the therapeutic potential of these compounds.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Imidazole has become an important synthon in the development of new drugs .

Future Directions

The future directions for research on “4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine . This could include the development of new drugs that overcome antimicrobial resistance problems .

properties

IUPAC Name

N-benzhydryl-4-(benzimidazol-1-ylmethyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O.C2H2O4/c32-27(29-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23)30-17-15-21(16-18-30)19-31-20-28-24-13-7-8-14-25(24)31;3-1(4)2(5)6/h1-14,20-21,26H,15-19H2,(H,29,32);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCVFRSRIDIGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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